molecular formula C19H18N4O3 B7705833 4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide CAS No. 878981-42-1

4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide

Cat. No.: B7705833
CAS No.: 878981-42-1
M. Wt: 350.4 g/mol
InChI Key: OVEKJSVZSISZAG-UHFFFAOYSA-N
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Description

4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is a complex organic compound characterized by the presence of an oxadiazole ring, a benzamide group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Attachment of the Methylphenyl Group: The methylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.

    Coupling with Benzamide: The final step involves coupling the oxadiazole derivative with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, hydroxyl groups, or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the oxadiazole ring is particularly noteworthy, as this moiety is known for its bioactivity.

Medicine

In medicinal chemistry, the compound could be explored as a lead compound for drug development. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism of action of 4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to the active site of enzymes or receptors, while the benzamide group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({3-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide is unique due to the combination of the oxadiazole ring and the benzamide group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-12-3-2-4-14(11-12)19-22-17(26-23-19)10-9-16(24)21-15-7-5-13(6-8-15)18(20)25/h2-8,11H,9-10H2,1H3,(H2,20,25)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVEKJSVZSISZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327713
Record name 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726238
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878981-42-1
Record name 4-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoylamino]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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